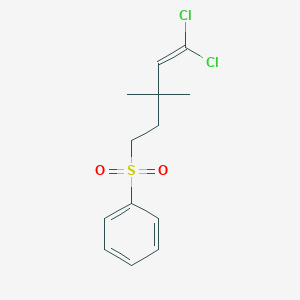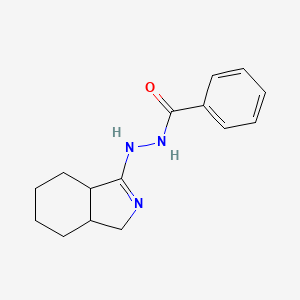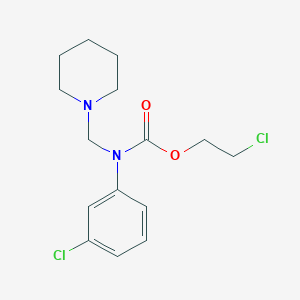
(N-propan-2-yloxycarbonylanilino)methyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-propan-2-yloxycarbonylanilino)methyl 2-methylpropanoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes an anilino group, a propan-2-yloxycarbonyl group, and a 2-methylpropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-propan-2-yloxycarbonylanilino)methyl 2-methylpropanoate typically involves multiple steps, starting with the preparation of the anilino intermediate. This intermediate is then reacted with propan-2-yloxycarbonyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(N-propan-2-yloxycarbonylanilino)methyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(N-propan-2-yloxycarbonylanilino)methyl 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (N-propan-2-yloxycarbonylanilino)methyl 2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(N-methyl-2-pyrrolidone): Known for its solvent properties and used in various industrial applications.
(N-phenyl-2-pyrrolidone): Similar in structure but with different functional groups, leading to distinct properties and uses.
Uniqueness
(N-propan-2-yloxycarbonylanilino)methyl 2-methylpropanoate stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(N-propan-2-yloxycarbonylanilino)methyl 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)14(17)19-10-16(15(18)20-12(3)4)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNNCYNXVIRCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCN(C1=CC=CC=C1)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B8041702.png)


![4-amino-2-chloro-5-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B8041750.png)





![2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate](/img/structure/B8041796.png)
![N-(2-cyanoethyl)-N-[2-(N-propylcarbamoyloxy)ethyl]aniline](/img/structure/B8041800.png)
![3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile](/img/structure/B8041805.png)
![ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate](/img/structure/B8041807.png)
![1-Amino-6-methylsulfanyl-3-(8-tricyclo[5.2.1.02,6]decanylmethyl)-1,3,5-triazine-2,4-dione](/img/structure/B8041812.png)
